Potassium Peroxomonosulfate

Description

Properties

CAS No. |

25482-78-4 |

|---|---|

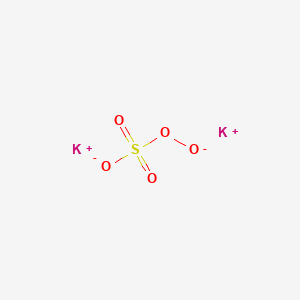

Molecular Formula |

K2O5S |

Molecular Weight |

190.26 g/mol |

IUPAC Name |

dipotassium;oxido sulfate |

InChI |

InChI=1S/2K.H2O5S/c;;1-5-6(2,3)4/h;;1H,(H,2,3,4)/q2*+1;/p-2 |

InChI Key |

JZBWUTVDIDNCMW-UHFFFAOYSA-L |

Canonical SMILES |

[O-]OS(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Powerful Oxidant: A Historical and Technical Guide to Potassium Peroxomonosulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium peroxomonosulfate (KHSO₅), a highly effective and versatile oxidizing agent, has become an indispensable tool in modern chemistry, finding applications from organic synthesis and electronics manufacturing to water purification and disinfection. While many scientists are familiar with its commercially available formulation, Oxone®, the history of its discovery and the scientific principles underpinning its synthesis and stability are less widely known. This in-depth guide provides a comprehensive historical narrative of the discovery of this compound, delves into the technical intricacies of its synthesis, and offers insights into the causality behind the experimental choices that have shaped its production.

The Foundation: Discovery of Peroxymonosulfuric Acid (Caro's Acid)

The story of this compound begins with its parent acid, peroxymonosulfuric acid (H₂SO₅). In 1898, the German chemist Heinrich Caro first described this powerful oxidizing agent.[1][2] His pioneering work involved the reaction of concentrated sulfuric acid with concentrated hydrogen peroxide, a discovery that would later be named "Caro's acid" in his honor.[1][2]

The synthesis of Caro's acid is a classic example of electrophilic attack on an oxygen atom of hydrogen peroxide by sulfur trioxide (present in oleum) or concentrated sulfuric acid. The reaction proceeds as follows:

H₂O₂ + H₂SO₄ ⇌ H₂SO₅ + H₂O

This equilibrium reaction produces a mixture of peroxymonosulfuric acid, sulfuric acid, and water. The inherent instability of pure peroxymonosulfuric acid presented a significant challenge for its widespread use.[3] This instability is a key factor that drove the development of more stable salt formulations.

The Emergence of a Stable Salt: The Development of this compound and "Oxone"

While the exact moment of the first isolation of pure this compound (KHSO₅) is not prominently documented as a singular discovery, its development is intrinsically linked to the efforts to stabilize Caro's acid for practical applications. The logical progression from the discovery of the acid was to investigate its salts. By neutralizing Caro's acid with a potassium base, such as potassium hydroxide or potassium carbonate, researchers could produce this compound.[4][5][6]

However, the pure KHSO₅ salt, while more stable than its parent acid, still presented handling and storage challenges.[3] The breakthrough in making this powerful oxidant widely accessible and safe to use came with the development of a stable triple salt formulation. This triple salt, with the formula 2KHSO₅·KHSO₄·K₂SO₄, is commercially known as Oxone®.[7][8]

The ingenuity of the triple salt lies in its crystal structure, which provides a stabilizing matrix for the active this compound component. This formulation offers a significantly longer shelf-life and improved safety profile compared to the isolated salt or its parent acid.[7] The development of Oxone® transformed this compound from a laboratory curiosity into a commercially viable and widely used oxidizing agent.

Synthesis and Production: From Laboratory Preparation to Industrial Scale

The production of this compound, particularly in its stable triple salt form, has evolved from early laboratory methods to sophisticated industrial processes.

Laboratory Synthesis of Caro's Acid

A common laboratory-scale preparation of Caro's acid involves the careful and slow addition of concentrated hydrogen peroxide to concentrated sulfuric acid, typically in an ice bath to manage the exothermic reaction.

Experimental Protocol: Laboratory Synthesis of Caro's Acid

-

Preparation: Place a beaker containing a measured amount of concentrated sulfuric acid (e.g., 98%) in an ice-water bath to pre-cool the acid.

-

Reaction: Slowly and with continuous stirring, add a stoichiometric equivalent of concentrated hydrogen peroxide (e.g., 30-50%) to the cooled sulfuric acid. The temperature of the mixture should be carefully monitored and maintained below 10-15°C to prevent decomposition of the peroxymonosulfuric acid.

-

Completion: Once the addition is complete, the resulting solution is a mixture of peroxymonosulfuric acid, sulfuric acid, and water, and is ready for use in subsequent reactions, such as the synthesis of its potassium salt.

Industrial Production of the this compound Triple Salt (Oxone®)

Industrial-scale production of the triple salt is a continuous process designed for efficiency and safety. The process can be conceptually understood through the following workflow:

Sources

- 1. Peroxymonosulfuric acid - Sciencemadness Wiki [sciencemadness.org]

- 2. Peroxymonosulfuric acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US5607656A - Process for preparing this compound triple salt - Google Patents [patents.google.com]

- 5. CN1781846A - Process for preparing potassium hydrogen persulfate composite salts - Google Patents [patents.google.com]

- 6. CN102311100B - Method for preparing potassium hydrogen peroxymonosulfate composite salt - Google Patents [patents.google.com]

- 7. Oxone, this compound [organic-chemistry.org]

- 8. Potassium peroxymonosulfate - Wikipedia [en.wikipedia.org]

Part 1: Foundational Principles of Peroxomonosulfate Chemistry

An In-Depth Technical Guide to the Theoretical Mechanism of Potassium Peroxomonosulfate Oxidation

This compound (KMPS), commercially known as Oxone™, is a stable, water-soluble, and versatile oxidizing agent.[1] It is provided as a triple salt with the formula 2KHSO₅·KHSO₄·K₂SO₄, where the active component is this compound (KHSO₅).[1] The efficacy of KMPS as an oxidant is rooted in the chemistry of the peroxomonosulfate anion (HSO₅⁻), which contains a reactive peroxide (-O-O-) bond. While a potent oxidant in its own right, the true power of KMPS in advanced oxidation processes (AOPs) is realized upon its activation to generate highly reactive radical species.[2][3]

Part 2: The Core Oxidants: Generation and Properties of Reactive Oxygen Species (ROS)

The oxidative capability of KMPS-based AOPs stems from the generation of powerful and highly reactive oxygen species (ROS), primarily the sulfate radical (SO₄•⁻) and, under certain conditions, the hydroxyl radical (HO•).[3][4] These radicals are the primary drivers for the degradation of a wide range of organic and inorganic contaminants.

Sulfate Radical (SO₄•⁻): This is often the dominant radical species generated from KMPS activation. It is a powerful oxidant with a high redox potential and a greater selectivity for electron-transfer reactions compared to the hydroxyl radical.[4][5]

Hydroxyl Radical (HO•): While sulfate radicals may be primary, they can be converted to hydroxyl radicals, particularly under alkaline (high pH) conditions.[6] The presence of both radicals can create a complex, multi-faceted oxidation environment.[7]

The distinct properties of these two radicals are crucial for understanding and optimizing KMPS-based oxidation systems.

Table 1: Comparative Properties of Sulfate and Hydroxyl Radicals

| Property | Sulfate Radical (SO₄•⁻) | Hydroxyl Radical (HO•) |

| Redox Potential | 2.5–3.1 V[4][5] | 1.9–2.7 V[4][5] |

| Half-life | 30–40 µs[4][5] | ~20 ns[4] |

| Optimal pH Range | Wide range (acidic to alkaline)[4][5] | More effective in acidic conditions[5] |

| Primary Reaction | Electron Transfer[4][8] | Hydrogen Abstraction / Addition[2][8] |

Part 3: Activation Pathways: Unleashing the Oxidative Power of KMPS

Direct oxidation by the HSO₅⁻ anion is often slow. Therefore, activation is required to efficiently cleave the peroxide bond and generate the more potent sulfate and hydroxyl radicals.[2][3] Several methods have been developed to achieve this, each with a distinct underlying mechanism.

-

Transition Metal Activation: This is one of the most common and effective methods. Transition metal ions, particularly cobalt (Co²⁺) and iron (Fe²⁺), act as catalysts by donating an electron to the peroxomonosulfate anion, thereby breaking the O-O bond and generating a sulfate radical.[9][10] The metal ion is oxidized in the process (e.g., Co²⁺ to Co³⁺) and can participate in a redox cycle to continue the activation process.[10] Cobalt (Co²⁺) is recognized as having the most significant activation effect on PMS.[11]

-

Thermal (Heat) Activation: Applying thermal energy can induce the homolytic cleavage of the peroxide bond in HSO₅⁻, producing both sulfate and hydroxyl radicals.[6] This method avoids the use of chemical catalysts but can be energy-intensive.

-

UV Photolysis: Ultraviolet (UV) irradiation provides the photonic energy required to break the O-O bond, similarly generating SO₄•⁻ and HO•.[11] The quantum yield for PMS activation by UV light at 254 nm is approximately 0.52.[11]

-

Alkaline Activation: At high pH levels, PMS can undergo self-decomposition, which can lead to the formation of different reactive species, including singlet oxygen (¹O₂), a non-radical oxidant.[3][4]

-

Carbon-Based Material Activation: Materials such as activated carbon or graphene can activate PMS.[11] This mechanism is often attributed to facilitated electron transfer from the contaminant to the PMS molecule, mediated by the carbon surface.[12]

Caption: Key activation pathways for this compound (KMPS).

Part 4: Mechanistic Pathways of Contaminant Degradation

Once generated, sulfate and hydroxyl radicals attack organic pollutants through several primary mechanisms:

-

Electron Transfer: The radical abstracts an electron from an electron-rich moiety on the organic molecule (e.g., an aromatic ring). This is a dominant pathway for sulfate radicals.[4][8] For example, the reaction of SO₄•⁻ with phenol proceeds via electron transfer to form a phenoxy radical.[8]

-

Hydrogen Abstraction: The radical removes a hydrogen atom from a C-H, N-H, or O-H bond, creating an organic radical.

-

Addition to Unsaturated Bonds: The radical can add across a double or triple bond, which is a characteristic reaction pathway for hydroxyl radicals when reacting with aromatic compounds.[8]

The initial organic radicals formed are highly unstable and undergo a cascade of secondary reactions, including further oxidation, fragmentation, or polymerization, ultimately leading to the formation of intermediate byproducts and, ideally, complete mineralization to CO₂, H₂O, and inorganic salts.

Caption: Generalized degradation pathway of an organic pollutant by ROS.

Part 5: Factors Influencing Oxidative Efficiency

The performance of any KMPS-based AOP is highly dependent on a set of key operational parameters that can influence the rate of radical generation and consumption.

Table 2: Influence of Key Parameters on Oxidation Efficiency

| Parameter | Effect on Mechanism |

| pH | Influences the dominant radical species; SO₄•⁻ is predominant at pH < 7, while both SO₄•⁻ and HO• are present at pH 9, and HO• dominates at pH > 12.[6] Also affects catalyst and contaminant speciation. |

| Temperature | Increases the rate of thermal activation and the kinetics of subsequent degradation reactions.[2] |

| KMPS/Activator Dose | Higher concentrations generally increase the rate of radical generation, but excessive amounts can lead to self-scavenging reactions, reducing efficiency. |

| Inorganic Anions | Ions like chloride (Cl⁻) and bicarbonate (HCO₃⁻) can act as radical scavengers, reacting with SO₄•⁻ and HO• to form less reactive radical species, thereby inhibiting the degradation of the target pollutant.[3] |

| Natural Organic Matter (NOM) | NOM can compete with the target pollutant for radicals, acting as a scavenger and reducing the overall process efficiency.[3] |

Part 6: Experimental Protocol for Mechanistic Investigation

This protocol provides a standardized methodology for evaluating the degradation of a model organic pollutant (e.g., Bisphenol A, BPA) using a Co²⁺-activated KMPS system. This self-validating system includes checks for calibration and sample integrity.

Protocol: Degradation Kinetics of BPA using Co²⁺/KMPS AOP

1. Materials and Reagents:

-

Model Pollutant: Bisphenol A (BPA)

-

Oxidant: this compound (e.g., Oxone™)

-

Catalyst: Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

-

High-purity water (e.g., Milli-Q)

-

Methanol (HPLC grade, for quenching reaction)

-

Sulfuric Acid and Sodium Hydroxide (for pH adjustment)

-

Glass batch reactors (e.g., 250 mL amber bottles)

-

Magnetic stirrer and stir bars

-

Syringes (1 mL) and syringe filters (0.22 µm, PTFE)

-

HPLC vials

-

Analytical Instrument: High-Performance Liquid Chromatography (HPLC) with UV detector.

2. Procedure:

-

Step 1: Reagent Preparation

-

Prepare a 100 mg/L stock solution of BPA in high-purity water.

-

Prepare a 10 mM stock solution of KMPS. Prepare this fresh daily.

-

Prepare a 1 mM stock solution of CoSO₄.

-

Prepare a quenching solution of 100% methanol.

-

-

Step 2: HPLC Calibration

-

Prepare a series of BPA standard solutions (e.g., 0.1, 0.5, 1, 5, 10 mg/L) by diluting the stock solution.

-

Analyze each standard via HPLC to generate a calibration curve (Peak Area vs. Concentration). This is critical for accurate quantification.

-

-

Step 3: Reactor Setup

-

Add 100 mL of high-purity water to a glass reactor.

-

Spike the water with the BPA stock solution to achieve the desired initial concentration (e.g., 5 mg/L).

-

Place the reactor on a magnetic stirrer and begin stirring.

-

Adjust the solution pH to the desired value (e.g., 7.0) using dilute H₂SO₄ or NaOH.

-

-

Step 4: Reaction Initiation

-

Add the required volume of the CoSO₄ stock solution to the reactor to achieve the target catalyst concentration (e.g., 0.1 mM).

-

To initiate the reaction, add the required volume of the KMPS stock solution (e.g., to reach 1 mM). This is time zero (t=0).

-

-

Step 5: Sampling and Quenching

-

Collect samples (e.g., 1 mL) at predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes).

-

Immediately upon collection, transfer the sample into a vial containing an equal volume (1 mL) of methanol to quench the reaction by scavenging any remaining radicals.

-

Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

Step 6: Sample Analysis

-

Analyze the filtered samples by HPLC.

-

Use the calibration curve to determine the concentration of BPA remaining at each time point.

-

Plot the concentration of BPA versus time to determine the degradation kinetics.

-

Caption: Experimental workflow for a KMPS-based advanced oxidation process.

Part 7: Conclusion

The oxidative power of this compound is fundamentally linked to its ability to generate highly reactive sulfate and hydroxyl radicals upon activation. The choice of activation method—be it transition metals, heat, or UV light—is critical and dictates the efficiency and mechanistic pathway of the oxidation process. A thorough understanding of the interplay between radical chemistry, reaction kinetics, and key environmental factors such as pH is essential for researchers and scientists to effectively harness this versatile oxidant for applications ranging from environmental remediation to complex organic synthesis.

Part 8: References

-

Boosting peroxymonosulphate activation by a pathway transformation mechanism: the dominant role of high-valent Mn species. (2020). ResearchGate. Available at: [Link]

-

Comparison between sulfate radical based AOPs and hydroxyl radical... (n.d.). ResearchGate. Available at: [Link]

-

Efficacy and mechanism of peroxymonosulfate activation by single-atom transition metal catalysts for the oxidation of organic pollutants: Experimental validation and theoretical calculation. (n.d.). ResearchGate. Available at: [Link]

-

Synergistic activation of peroxymonosulfate via in situ growth FeCo2O4 nanoparticles on natural rectorite: Role of transition metal ions and hydroxyl groups. (2020). PubMed. Available at: [Link]

-

Electronic properties modulation in perovskite by transitional metal substitution for efficient peroxymonosulfate activation. (2022). Morressier. Available at: [Link]

-

Hydroxyl and sulfate radicals-based electrochemical advanced oxidation process for treating dye-bearing wastewater – A review. (2024). IWA Publishing. Available at: [Link]

-

A Review of Sulfate Radical-Based and Singlet Oxygen-Based Advanced Oxidation Technologies: Recent Advances and Prospects. (n.d.). MDPI. Available at: [Link]

-

Study on Degradation of Sulfamethoxazole in Water by Activated Persulfate of Molybdenite Supported on Biochar. (n.d.). MDPI. Available at: [Link]

-

Identification of Sulfate and Hydroxyl Radicals in Thermally Activated Persulfate. (2025). ResearchGate. Available at: [Link]

-

Comparative Study for Interactions of Sulfate Radical and Hydroxyl Radical with Phenol in the Presence of Nitrite. (2020). PubMed. Available at: [Link]

-

Oxidation of organic pollutants by peroxymonosulfate activated with low-temperature-modified nanodiamonds: Understanding the reaction kinetics and mechanism. (2018). Seoul National University. Available at: [Link]

-

Oxone, this compound. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

The Oxidation of Organic Substances by Potassium Peroxymonosulfate. (n.d.). ACS Publications. Available at: [Link]

-

The Oxidation of Organic Substances by Potassium Peroxymonosulfate. (n.d.). ACS Publications. Available at: [Link]

-

The Kinetics and Mechanism for the Oxidation of Nicotinic Acid by Peroxomonosulfate in Acidic Aqueous Medium. (2025). ResearchGate. Available at: [Link]

-

Peroxymonosulfate Reaction Mechanisms, Kinetics, and Applications in Oxidative Water and Wastewater Treatment. (n.d.). ProQuest. Available at: [Link]

-

POTASSIUM PEROXYMONOSULFATE. (n.d.). Ataman Kimya. Available at: [Link]

-

POTASSIUM PEROXYMONOPERSULFATE. (n.d.). Ataman Kimya. Available at: [Link]

-

Preparation method of potassium peroxymonosulfate. (n.d.). Patsnap. Available at:

-

Investigating Peroxymonosulfate-UV Advanced Oxidation Process Efficiency for Treated Municipal Wastewater Disinfection and Effluent Quality Recovery. (n.d.). ResearchGate. Available at: [Link]

-

Peroxymonosulfate-Based Electrochemical Advanced Oxidation: Complication by Oxygen Reduction Reaction. (n.d.). PMC. Available at: [Link]

-

Potassium peroxymonosulfate – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

-

Peroxymonosulfate-Based Electrochemical Advanced Oxidation: Complication by Oxygen Reduction Reaction. (n.d.). ResearchGate. Available at: [Link]

-

The Oxidation of Organic Substances by Potassium Peroxymonosulfate. (n.d.). Scite.ai. Available at: [Link]

Sources

- 1. Oxone, this compound [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Peroxymonosulfate Reaction Mechanisms, Kinetics, and Applications in Oxidative Water and Wastewater Treatment - ProQuest [proquest.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Peroxymonosulfate-Based Electrochemical Advanced Oxidation: Complication by Oxygen Reduction Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Study for Interactions of Sulfate Radical and Hydroxyl Radical with Phenol in the Presence of Nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synergistic activation of peroxymonosulfate via in situ growth FeCo2O4 nanoparticles on natural rectorite: Role of transition metal ions and hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. snu.elsevierpure.com [snu.elsevierpure.com]

physical and chemical properties of potassium peroxomonosulfate

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Peroxomonosulfate

Introduction: Unveiling a Versatile Oxidant

This compound, with the chemical formula KHSO₅, is a powerful peroxygen compound valued for its strong and versatile oxidizing capabilities.[1] In its pure form, the compound is inherently unstable.[1][2] For practical and commercial applications, it is stabilized and sold as a triple salt with the formula 2KHSO₅·KHSO₄·K₂SO₄.[2][3][4][5][6] This stable, white, granular solid is widely known by trade names such as Oxone® and Caroat.[1][3][7][8]

This guide offers a comprehensive exploration of the core , primarily focusing on the commercially available triple salt. It is designed for researchers, scientists, and drug development professionals who require a deep technical understanding of this reagent for applications ranging from advanced organic synthesis to broad-spectrum disinfection. We will delve into its quantitative characteristics, stability profiles, reactivity, standardized characterization protocols, and critical safety considerations.

Part 1: Core Physical and Chemical Characteristics

The utility of this compound in a laboratory or industrial setting is fundamentally governed by its physical properties and chemical composition. As a non-chlorine-based oxidant, it offers a distinct advantage in applications where the formation of chlorinated byproducts is undesirable.[6][9]

Composition and Structure

The commercial form of this compound is a triple salt, a complex of this compound (the active oxidant), potassium bisulfate, and potassium sulfate.[2][3] This formulation confers significant stability, making it safe to handle and store.[3][7] The oxidizing power is derived from the peroxomonosulfate anion, HSO₅⁻, which is a salt of Caro's acid (H₂SO₅).[3][7]

Caption: Structure of the Peroxomonosulfate Anion.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the commercial-grade this compound triple salt. These values are critical for experimental design, process scale-up, and safety assessments.

| Property | Value | References |

| Appearance | White to off-white, crystalline, free-flowing granular solid | [1][2] |

| Odor | Odorless | [2][5] |

| Molecular Formula | 2KHSO₅·KHSO₄·K₂SO₄ | [2][3][4][7][10] |

| Molecular Weight | 614.76 g/mol | [2][6][8][10][11] |

| Bulk Density | 0.9 - 1.4 g/cm³ | [2][6] |

| Solubility in Water (20°C) | >250 g/L | [2][6] |

| pH (1% solution) | ~2.0 - 2.3 | [6][12] |

| Active Oxygen Content | ~4.5 - 4.7% | [6][11] |

| Standard Electrode Potential (E°) | +1.81 V (HSO₅⁻ + 2H⁺ + 2e⁻ → HSO₄⁻ + H₂O) | [4] |

Part 2: Stability and Chemical Reactivity

Factors Governing Stability

The practical utility of an oxidant is intrinsically linked to its stability under storage and use conditions. While the triple salt formulation is very stable, losing less than 1% of its activity per month under proper storage, its decomposition can be accelerated by several factors, particularly in aqueous solutions.[3][7]

-

Temperature: Decomposition of the solid salt begins to occur at temperatures above 300°C.[3][7] In solution, elevated temperatures significantly increase the rate of decomposition.

-

Moisture: The solid material is hygroscopic and should be protected from moisture to prevent caking and decomposition.[3][13]

-

pH: Aqueous solutions are most stable under acidic conditions. Stability reaches a minimum at pH 9, where the concentration of the monoanion (HSO₅⁻) equals that of the dianion (SO₅²⁻).[3][7]

-

Catalysts: Transition metal ions such as cobalt, nickel, copper, and manganese can catalyze the rapid decomposition of peroxomonosulfate in solution.[3][7]

Caption: Key factors that accelerate the decomposition of this compound.

Oxidizing Power and Synthetic Applications

This compound is a versatile oxidant capable of facilitating a wide array of chemical transformations, often under mild conditions.[1] Its high electrode potential allows it to oxidize numerous organic and inorganic substrates.[4]

Common Organic Transformations:

-

Aldehydes to Carboxylic Acids: A straightforward and efficient oxidation. In the presence of alcoholic solvents, esters can be formed directly.[1][3]

-

Alkenes to Epoxides or Diols: Terminal alkenes are typically converted to epoxides, while internal alkenes can be cleaved to form two carboxylic acids.[1][3]

-

Sulfides to Sulfones: A clean and high-yielding transformation.[1]

-

Tertiary Amines and Phosphines: These are readily oxidized to their corresponding amine oxides and phosphine oxides.[1]

-

Ketones to Esters (Baeyer-Villiger Oxidation): Cyclic ketones can be converted to lactones.[7]

-

Halogenation: In combination with halide salts (e.g., KBr), it generates hypohalous acids in situ, which act as electrophilic halogenating agents for activated aromatic compounds.[7][14]

Caption: Generalized workflow for the epoxidation of an alkene using KHSO₅.

Part 3: Standardized Experimental Protocols

To ensure reproducible and reliable data, the characterization of this compound should follow standardized methodologies. The protocols outlined below are based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).[2]

Protocol 1: Determination of Water Solubility (Flask Method - OECD 105)

This method is used to determine the saturation concentration of the substance in water at a given temperature.

-

Principle: A supersaturated solution is prepared and allowed to reach equilibrium. The concentration of the dissolved substance in the clear aqueous phase is then determined analytically.[2]

-

Methodology:

-

Preparation: Add an excess amount of the this compound triple salt to a flask containing deionized water to create a visually saturated solution with undissolved solid.[2]

-

Equilibration: Seal the flask and agitate at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period (e.g., 24 hours) to reach equilibrium.[2]

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge or filter the mixture to obtain a clear supernatant.[2]

-

Analysis: Carefully take an aliquot of the supernatant and determine the concentration of peroxomonosulfate using a suitable analytical method, such as iodometric titration or ion chromatography.[2]

-

Replicates: Perform the experiment at least in triplicate to ensure statistical validity.[2]

-

Protocol 2: Determination of Thermal Stability (TGA/DSC - OECD 113)

This protocol screens for thermal decomposition events and determines the temperature at which they occur.

-

Principle: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal events (e.g., exothermic decomposition).[2]

-

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sample into a suitable TGA/DSC crucible (e.g., aluminum or ceramic).[2]

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the thermal analyzer.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[2]

-

Data Acquisition: Continuously record the sample's mass (TGA) and the differential heat flow (DSC) as a function of temperature.[2]

-

Analysis: Analyze the resulting thermogram to identify the onset temperature of decomposition, indicated by a significant mass loss (TGA) or a sharp exothermic peak (DSC).[2]

-

Protocol 3: Spectrophotometric Determination of Peroxomonosulfate

A simple and accurate method for quantifying peroxomonosulfate (MPS) in solution, based on a modification of the standard iodometric method.

-

Principle: MPS oxidizes iodide (I⁻) to iodine (I₂), which can then be quantified spectrophotometrically. This avoids the titration step of the classical method.

-

Methodology (based on Grubel et al., 2015):

-

Reagent Preparation: Prepare a solution of potassium iodide (KI) in deionized water.

-

Sample Reaction: Add a known volume of the MPS-containing sample to the KI solution. The reaction should be allowed to proceed for a set time in an acidic medium to ensure complete oxidation.

-

Measurement: Measure the absorbance of the resulting triiodide (I₃⁻, formed from I₂ and excess I⁻) solution at the optimal wavelength, which has been determined to be 395 nm.[15]

-

Quantification: Determine the concentration of MPS from a calibration curve prepared using standards of known concentration. The method has a reported quantification limit of 1.35 ppm.[15]

-

Part 4: Safety, Handling, and Disposal

Due to its strong oxidizing and corrosive nature, strict safety protocols must be followed when working with this compound.[13][16]

-

Hazard Identification:

-

Oxidizer: May intensify fire or cause fire/explosion when in contact with combustible or reducing materials.[17]

-

Corrosive: Causes severe skin burns and serious eye damage upon contact.[13][17][18]

-

Toxicity: Harmful if swallowed.[13][17] Inhalation of dust can cause chemical burns to the respiratory tract.[16][18]

-

-

Safe Handling and PPE:

-

Handle in a well-ventilated area, minimizing dust generation.[13][16][18]

-

Avoid all personal contact. Wear appropriate Personal Protective Equipment (PPE).[16][19]

-

Eye/Face Protection: Tightly fitting safety goggles and a face shield.[13][16][18]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) and protective clothing.[13][18]

-

Respiratory Protection: Use a suitable particulate respirator if dust is generated.[13][16]

-

-

Storage:

-

Disposal:

Part 5: Broader Applications in Scientific Research

Beyond its fundamental properties, this compound is a cornerstone reagent in various research and development fields.

-

Green Chemistry: In organic synthesis, it is often considered an environmentally friendly oxidant. Its reactions are efficient, and the primary byproduct, potassium sulfate, is a non-toxic salt.[6]

-

Disinfection and Biocidal Activity: It is the active ingredient in many broad-spectrum disinfectants, such as Virkon™.[3] Its mechanism involves the oxidative destruction of viral protein capsids and bacterial cell membranes, making it effective against a wide range of pathogens, including non-enveloped viruses.[3][9][21] This efficacy is maintained to some degree even in the presence of organic matter.[9]

-

Environmental Remediation: It is used in water treatment to oxidize organic pollutants, control algae, and remove iron and manganese.[5] It can break down contaminants like hydrogen sulfide, pesticides, and hydrocarbons into less harmful compounds.[5]

References

- POTASSIUM PEROXYMONOSULFATE.

- A Technical Guide to the Physical Characteristics of Potassium Peroxymonosulf

- Potassium peroxymonosulf

- Oxone, Potassium peroxomonosulf

- Potassium peroxymonosulf

- Safety Data Sheet Potassium Peroxymonosulf

- POTASSIUM PEROXYMONOSULFATE (Potassium peroxysulfate).

- Potassium peroxymonosulf

- CAS 37222-66-5: Potassium peroxymonosulfate sulf

- Safety Data Sheet: Potassium peroxymonosulph

- Material Safety D

- Potassium Peroxymonosulfate Sulf

- POTASSIUM PEROXYMONOSULFATE TRIPLE SALT.

- Potassium peroxymonosulfate – Knowledge and References. Taylor & Francis.

- Potassium peroxymonosulf

- POTASSIUM PEROXYMONOPERSULFATE.

- Potassium peroxymonosulf

- Potassium monopersulfate triple salt | CAS 37222-66-5. Santa Cruz Biotechnology.

- POTASSIUM PEROXYMONOSULFATE.

- Safety d

- This compound. LabSolutions | Lab Chemicals & Equipment.

- Simple spectrophotometric determination of monopersulf

- POTASSIUM PEROXYMONOSULFATE (this compound).

- Evaluation of potassium peroxymonosulfate (MPS) efficacy against SARS-CoV-2 virus using RT-qPCR-based method.

Sources

- 1. Potassium peroxymonosulfate - Sciencemadness Wiki [sciencemadness.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Potassium peroxymonosulfate - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Oxone, this compound [organic-chemistry.org]

- 8. CAS 37222-66-5: Potassium peroxymonosulfate sulfate (2KHSO… [cymitquimica.com]

- 9. atamankimya.com [atamankimya.com]

- 10. scbt.com [scbt.com]

- 11. labsolu.ca [labsolu.ca]

- 12. atamankimya.com [atamankimya.com]

- 13. redox.com [redox.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Simple spectrophotometric determination of monopersulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. Potassium peroxymonosulfate | HKO5S | CID 23712892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. carlroth.com [carlroth.com]

- 20. moellerchemie.com [moellerchemie.com]

- 21. Evaluation of potassium peroxymonosulfate (MPS) efficacy against SARS-CoV-2 virus using RT-qPCR-based method - PMC [pmc.ncbi.nlm.nih.gov]

potassium peroxomonosulfate crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Potassium Peroxomonosulfate

Abstract

This compound (KHSO₅), the active component within the widely utilized oxidizing agent Oxone®, is a cornerstone reagent in modern chemical synthesis and various industrial processes.[1][2][3][4] Its efficacy and stability are intrinsically linked to its solid-state structure. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the crystal structure of this compound. We delve into the definitive structural determination of the this compound monohydrate (KHSO₅·H₂O) via single-crystal X-ray diffraction, presenting key crystallographic data and bonding characteristics. Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis, crystallization, and analysis of this important peroxygen compound, emphasizing the causality behind critical experimental choices and addressing the challenges inherent in handling such reactive species.

Foundational Understanding: From Caro's Acid to a Stable Solid

This compound is the mono-potassium salt of peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid.[1][5] While Caro's acid itself is a powerful oxidant, its instability makes it impractical for widespread use.[6][7] The transformation of this reactive species into a stable, handleable solid form is key to its utility.

The Triple Salt (Oxone®): A Paradigm of Enhanced Stability

In its commercial form, this compound is available as a triple salt with the formula 2KHSO₅·KHSO₄·K₂SO₄, marketed under the trade name Oxone®.[3][4][8] This formulation is not a simple mixture but a co-crystallized solid that confers significantly enhanced stability and a longer shelf-life to the active KHSO₅ component.[3][8] The structural integrity of the triple salt is maintained by an extensive network of hydrogen bonds, which effectively sequesters the reactive peroxomonosulfate anion within a more stable crystalline lattice.[3][8] Upon dissolution in water, the triple salt releases the HSO₅⁻ anion, which is responsible for its potent oxidative properties.[8]

Caption: Logical composition of the Oxone® triple salt.

The Definitive Crystal Structure: KHSO₅·H₂O

While the triple salt is the common reagent, the most detailed crystallographic analysis has been performed on single crystals of this compound monohydrate, KHSO₅·H₂O.[6][9][10] This analysis provides the foundational understanding of the geometry and bonding of the peroxomonosulfate anion. The structure was unambiguously determined using single-crystal X-ray diffraction, with data collected at a low temperature (130 K) to minimize thermal vibrations and potential sample decomposition, a critical consideration for reactive peroxo compounds.[10]

Crystallographic Data Summary

The key crystallographic parameters for KHSO₅·H₂O are summarized in the table below. This data forms the basis for understanding the precise three-dimensional arrangement of atoms in the crystal lattice.

| Parameter | Value | Reference |

| Chemical Formula | KHSO₅·H₂O | [10] |

| Formula Weight (Mr) | 170.2 g/mol | [10] |

| Crystal System | Monoclinic | [10] |

| Space Group | C2/c | [6][10] |

| a | 18.226(3) Å | [10] |

| b | 7.662(1) Å | [10] |

| c | 7.420(5) Å | [10] |

| β | 90.83(2)° | [10] |

| Volume (V) | 1036.1(8) ų | [10] |

| Z (Formula units/cell) | 8 | [10] |

| Temperature | 130(2) K | [10] |

| Calculated Density (Dx) | 2.182 g/cm³ | [10] |

Analysis of Key Structural Features

The crystal structure of KHSO₅·H₂O reveals a tetrahedral coordination around the central sulfur atom.[10] The most significant feature is the peroxo group (-O-O-), which is the source of the compound's oxidizing power.

-

Peroxo O-O Bond Length: The distance between the two peroxide oxygens is 1.463 Å.[10] This is a typical length for a single O-O bond in a peroxide.

-

Peroxo S-O Bond Length: The bond between the sulfur atom and the adjacent peroxide oxygen is 1.634 Å.[10] This bond is significantly longer than the other S-O bonds in the anion.

-

Sulfate-type S-O Bond Lengths: The average length of the other three sulfur-oxygen bonds is 1.445 Å, characteristic of sulfate-type bonding.[10]

-

S-O-O-H Torsion Angle: The dihedral angle of the S-O-O-H group is 87(1)°, indicating a gauche conformation.[10]

This structural asymmetry, particularly the elongated S-O peroxo bond, is central to the molecule's reactivity. The peroxide linkage creates a highly electrophilic oxygen center, priming the molecule for its role in oxidation reactions such as epoxidations and sulfide oxidations.[2]

Experimental Workflow for Crystal Structure Determination

Determining the crystal structure of this compound is a multi-step process requiring careful synthesis, controlled crystallization, and precise analytical techniques. The causality behind each step is critical for success, particularly given the compound's reactivity.

Rationale for Method Selection

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing within a crystal lattice.[11] It is the only method that can provide the unambiguous bond lengths, angles, and crystallographic parameters detailed above.

-

Powder X-ray Diffraction (PXRD): While not capable of solving a novel structure, PXRD is an invaluable and more accessible tool for quality control. It is used to verify the phase purity of a bulk sample and to confirm that the synthesized material corresponds to a known structure by comparing the experimental powder pattern to a pattern calculated from single-crystal data.[12][13]

Experimental Protocol I: Synthesis and Crystallization

Part A: Synthesis of this compound Triple Salt (Oxone®)

This protocol describes the synthesis of the stable triple salt, which serves as the precursor for growing single crystals. The procedure is based on the neutralization of in situ generated Caro's acid.[3][6][8]

-

Preparation of Caro's Acid: Carefully and slowly add high-concentration hydrogen peroxide (e.g., 70-85%) to fuming sulfuric acid (oleum) or concentrated sulfuric acid in a reaction vessel submerged in an ice bath.

-

Causality: This reaction is highly exothermic. Maintaining a low temperature is essential to prevent uncontrolled decomposition of the peroxide and the product, ensuring safety and maximizing yield.

-

-

Neutralization: While maintaining the low temperature, carefully add a solution of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to the Caro's acid. The triple salt will begin to precipitate.

-

Causality: The addition of a potassium base neutralizes the strong acid and provides the counter-ions necessary for the formation and crystallization of the 2KHSO₅·KHSO₄·K₂SO₄ salt.

-

-

Isolation: Isolate the precipitated white solid by filtration. Wash the solid with a cold solvent (e.g., ethanol) to remove residual acids and impurities.

-

Drying: Dry the product under vacuum to obtain the purified this compound triple salt.

Part B: Growth of Single Crystals (KHSO₅·H₂O) via Recrystallization

High-quality single crystals suitable for SC-XRD are grown from the purified triple salt via a controlled crystallization process.[6][8]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified triple salt in distilled water. Gentle warming can be used to ensure complete dissolution.

-

Filtration: Filter the solution while warm to remove any insoluble impurities that could act as unwanted nucleation sites.

-

Slow Evaporation: Transfer the clear filtrate to a clean crystallization dish. Cover the dish with a watch glass or perforated film to slow the rate of solvent evaporation.

-

Causality: Slow evaporation is paramount. It allows the solution to become supersaturated gradually, promoting the growth of a few large, well-ordered single crystals rather than many small, imperfect crystallites.

-

-

Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) and quality (clear, with well-defined faces) have formed, carefully harvest them from the solution.

-

Insight: Crystals of KHSO₅·H₂O can be unstable in air.[6] It is advisable to quickly coat a selected crystal in an inert oil (e.g., Paratone-N) before mounting it on the diffractometer to prevent decomposition from dehydration.

-

Experimental Protocol II: Data Collection and Analysis

Part A: Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. A cold stream of nitrogen gas (e.g., at 130 K) is directed at the crystal.

-

Causality: Low-temperature data collection is crucial. It quenches thermal motion of the atoms, leading to sharper diffraction spots and more precise structural data. For a reactive compound like this, it also arrests decomposition pathways.

-

-

Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and crystal system.

-

Full Data Collection: Perform a full data collection sphere to measure the intensities of thousands of unique reflections.

-

Structure Solution and Refinement: Process the collected data to obtain a list of reflection intensities. Use direct methods or other algorithms (e.g., Patterson synthesis) to solve the phase problem and generate an initial structural model. Refine this model against the experimental data until a final, high-quality crystal structure is obtained.

Visualization of the Complete Workflow

The following diagram outlines the logical flow from starting materials to the final, validated crystal structure.

Caption: Comprehensive workflow for the structural determination of KHSO₅.

Conclusion

The crystal structure of this compound monohydrate provides definitive insight into the geometry and bonding of the highly reactive HSO₅⁻ anion.[10] Single-crystal X-ray diffraction analysis reveals a tetrahedral sulfur center with a characteristic peroxide linkage, the structural basis for its potent oxidizing capabilities.[10] For practical applications, the stabilization of this anion within the 2KHSO₅·KHSO₄·K₂SO₄ triple salt (Oxone®) is a critical achievement of solid-state chemistry, enabling its safe handling and widespread use.[3][8] The experimental workflows detailed herein, from controlled synthesis and crystallization to low-temperature diffraction analysis, represent a robust methodology for researchers seeking to characterize this and other challenging inorganic peroxygen compounds, ensuring both scientific integrity and the generation of high-fidelity structural data.

References

-

Wikipedia. Potassium peroxymonosulfate. Available from: [Link].

-

Flanagan, J., Griffith, W. P., & Skapski, A. C. (1984). The active principle of Caro's acid, HSO5–: X-ray crystal structure of KHSO5·H2O. Journal of the Chemical Society, Chemical Communications, (23), 1574-1575. Available from: [Link].

-

Chempedia. Properties of KHSO5. Available from: [Link].

-

Wikipedia. Oxone. Available from: [Link].

-

Schlemper, E. O., Thompson, R. C., Fair, C. K., Ross, F. K., Appelman, E. H., & Basile, L. J. (1984). Structure, deformation density and atomic charges in potassium hydrogenperoxomonosulfate monohydrate, KHSO5.H2O. Acta Crystallographica Section C: Crystal Structure Communications, 40(11), 1781-1785. Available from: [Link].

-

Flanagan, J., Griffith, W. P., & Skapski, A. C. (1984). The Active Principle of Caro's Acid, HSO5−: X-Ray Crystal Structure of KHSO5·H2O. RSC Publishing. Available from: [Link].

-

Ataman Kimya. POTASSIUM PEROXYMONOSULFATE. Available from: [Link].

-

ZambiaFiles. Potassium peroxymonosulfate - ZambiaWiki. Available from: [Link].

-

Quora. What is Caro's acid?. Available from: [Link].

-

PubChem. Potassium peroxymonosulfate sulfate. CID 76965676. Available from: [Link].

- Google Patents. CN1528660A - Preparation method of potassium peroxymonosulfate composite salt.

- Google Patents. US4610865A - Process for the production of potassium peroxymonosulphate triple salt.

-

Ataman Kimya. POTASSIUM PEROXYMONOSULFATE (Potassium peroxysulfate). Available from: [Link].

-

Patsnap. Preparation method of potassium peroxymonosulfate. Available from: [Link].

-

Ataman Kimya. POTASSIUM HYDROGEN PEROXOMONOSULFATE. Available from: [Link].

-

Wikipedia. Peroxymonosulfuric acid. Available from: [Link].

-

VR Persulfates. Potassium Monopersulfate. Available from: [Link].

- Naumov, D. Y., et al. (1997). Redetermination of the crystal structure of potassium peroxodisulfate (K2S2O8). Journal of Structural Chemistry.

-

chemeurope.com. Peroxymonosulfuric acid. Available from: [Link].

-

ResearchGate. XRD patterns of a microcapsules of potassium peroxydisulfate and b... Available from: [Link].

- National Bureau of Standards. (1971).

-

Supporting Information. Contents 1. Single-crystal X-ray diffraction 2. Powder X-ray diffraction... Available from: [Link].

-

Organic Chemistry Portal. Oxone, this compound. Available from: [Link].

-

Ataman Kimya. POTASSIUM PEROXYMONOSULFATE (this compound). Available from: [Link].

-

UI_VR. Potassium Monopersulfate. (2023). Available from: [Link].

-

Zhejiang Jiehua New Materials Co., Ltd. Khso5 42.8% Potassium Monopersulfate CAS 70693-62-8. Available from: [Link].

- Zeitschrift für Naturforschung B. (2010).

- Crich, D. (2011). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews.

- Google Patents. EP0149329A2 - Potassium monopersulfate compositions and process for preparing them.

-

Biswas, T. (2022). Reagent: Oxone preparation & reactivity. YouTube. Available from: [Link].

- Google Patents. US2901318A - Potassium monopersulfate hydrate and its production.

-

MDPI. (2023). Peroxymonosulfate-Activation-Induced Phase Transition of Mn3O4 Nanospheres on Nickel Foam with Enhanced Catalytic Performance. Available from: [Link].

-

UNT Digital Library. Standard X-ray Diffraction Powder Patterns: Section 3. Data for 51 Substances. Available from: [Link].

-

Taylor & Francis Online. Potassium peroxymonosulfate – Knowledge and References. Available from: [Link].

-

PubChem. Potassium peroxymonosulfate. CID 23712892. Available from: [Link].

-

ResearchGate. The experimental powder X-ray diffraction pattern and the calculated... Available from: [Link].

- Royal Society of Chemistry. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews.

Sources

- 1. Potassium peroxymonosulfate - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. Oxone - Wikipedia [en.wikipedia.org]

- 4. atamankimya.com [atamankimya.com]

- 5. quora.com [quora.com]

- 6. The active principle of Caro's acid, HSO5–: X-ray crystal structure of KHSO5·H2O - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Peroxymonosulfuric acid - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The active principle of Caro's acid, HSO5–: X-ray crystal structure of KHSO5·H2O - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. rigaku.com [rigaku.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Spectroscopic Properties of Aqueous Potassium Peroxomonosulfate

Abstract

Potassium peroxomonosulfate (KHSO₅), the active component of the versatile oxidant Oxone®, is a cornerstone of modern chemical synthesis, disinfection, and environmental remediation. Its efficacy is intrinsically linked to its behavior and stability in aqueous media. Understanding the spectroscopic signature of the peroxomonosulfate anion (HSO₅⁻) is paramount for monitoring its concentration, elucidating reaction mechanisms, and controlling process parameters. This guide provides a comprehensive exploration of the key spectroscopic techniques—UV-Visible, Vibrational (Raman), Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR)—used to characterize aqueous solutions of this compound. It is intended for researchers, chemists, and drug development professionals who utilize this powerful oxidant, offering both foundational principles and practical, field-tested protocols.

Introduction: The Chemistry of this compound

This compound (KHSO₅) is a salt of Caro's acid (H₂SO₅). Due to the inherent instability of the pure compound, it is commercially supplied as a stable, white, granular triple salt with the formula 2KHSO₅·KHSO₄·K₂SO₄ , widely known by the trade name Oxone®.[1][2] This formulation is a free-flowing, water-soluble solid that provides a convenient and safe source of HSO₅⁻ for a vast array of applications.[1]

The potent oxidizing power of peroxomonosulfate (standard electrode potential E° = +1.81 V) underpins its utility.[2] It is employed in everything from the epoxidation of alkenes in pharmaceutical synthesis to non-chlorine shock treatment for swimming pools and the activation of advanced oxidation processes (AOPs) for wastewater treatment.[1][2]

The focus of this guide is the characterization of the active HSO₅⁻ species in its operational environment: aqueous solution. Spectroscopic methods provide a non-invasive window into the solution's chemistry, enabling real-time analysis critical for research and process optimization.

Diagram: Composition of Commercial this compound (Oxone®)

Fundamental Aqueous Chemistry: Stability and Equilibria

When Oxone® dissolves in water, it releases its three constituent salts. The presence of potassium bisulfate (KHSO₄), a weak acid, makes the resulting solution acidic, typically with a pH between 2 and 3 for a 1-3% solution.[3] This acidic environment is crucial for the stability of the active peroxomonosulfate anion.[1]

The HSO₅⁻ anion exists in a pH-dependent equilibrium with its deprotonated form, SO₅²⁻. The stability of the peroxomonosulfate species is lowest at a pH of approximately 9, where the concentrations of the monoanion (HSO₅⁻) and dianion (SO₅²⁻) are equal.[1] Decomposition is significantly accelerated by the presence of transition metal ions such as cobalt, iron, nickel, and copper, which catalyze the release of oxygen.[1] Understanding these stability constraints is a prerequisite for designing reliable spectroscopic experiments.

Diagram: pH-Dependent Equilibrium of Peroxomonosulfate

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For the peroxomonosulfate anion, absorbance in the ultraviolet region arises from transitions involving the peroxide (O-O) bond. This technique is exceptionally useful for quantitative analysis and for monitoring the kinetics of reactions where HSO₅⁻ is consumed.

Spectral Characteristics

Aqueous solutions of this compound exhibit a characteristic absorption profile in the UV region. The spectrum is a broad, relatively featureless curve with significant absorbance in the UVC (<280 nm) range, tailing into the UVB (280–315 nm) and UVA (315–400 nm) ranges. Unlike many organic molecules, it does not have a sharp, distinct λₘₐₓ (wavelength of maximum absorbance), but absorbance is reliably measured in the 240-300 nm range for quantification.

Causality Behind Experimental Choices: The choice of wavelength for quantitative analysis represents a trade-off. While absorbance is stronger at lower wavelengths (<220 nm), interference from other species (e.g., bisulfate, nitrate buffers) is also more likely. Therefore, a wavelength between 240 nm and 260 nm is often selected to ensure specificity for HSO₅⁻ while maintaining sufficient signal for sensitive detection. Quartz cuvettes are mandatory as glass and plastic absorb strongly in this region of the UV spectrum.

Data Presentation: UV-Vis Absorption

| Parameter | Value/Range | Notes |

| Wavelength Range | ~200 - 400 nm | Absorbance is most significant in the UVC range. |

| Molar Absorptivity (ε) | Varies with λ | Must be determined empirically at the desired wavelength via a calibration curve. |

| Typical Analysis λ | 240 - 260 nm | Balances signal strength with potential interferences. |

Experimental Protocol: UV-Vis Spectrum Acquisition and Quantification

This protocol describes a self-validating system for determining the concentration of an unknown HSO₅⁻ solution.

-

Preparation of Stock Solution:

-

Accurately weigh approximately 1.00 g of Oxone® powder.

-

Quantitatively transfer the solid to a 100.0 mL Class A volumetric flask.

-

Dissolve and dilute to the mark with deionized water. Mix thoroughly. This is your ~1% (w/v) stock solution.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 400 nm down to 200 nm.

-

-

Calibration Curve Generation:

-

Prepare a series of at least five calibration standards by serially diluting the stock solution into volumetric flasks using deionized water. Concentrations should span the expected range of the unknown sample.

-

Use a 1.00 cm path length quartz cuvette.

-

Zero the instrument (autozero or baseline correction) using deionized water as the blank.

-

Measure the absorbance of each standard at the chosen analysis wavelength (e.g., 254 nm).

-

Plot Absorbance vs. Concentration (in g/L or mol/L). The plot must be linear and pass through the origin. Calculate the regression equation (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid calibration. The slope 'm' corresponds to the molar absorptivity (ε) if concentration is in mol/L.

-

-

Sample Analysis:

-

Measure the absorbance of the unknown sample solution (diluting if necessary to fall within the calibration range).

-

Use the calibration curve's regression equation to calculate the concentration of the unknown sample.

-

Diagram: Experimental Workflow for UV-Vis Analysis

Vibrational Spectroscopy (Raman)

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful technique for identifying specific chemical bonds within a molecule. It is based on the inelastic scattering of monochromatic light. For peroxomonosulfate, Raman is uniquely suited to probe the symmetric peroxide (O-O) bond, a vibration that is often weak or inactive in infrared (IR) spectroscopy.[4]

Spectral Characteristics

The Raman spectrum of an aqueous Oxone® solution will be a composite of signals from HSO₅⁻, HSO₄⁻, and SO₄²⁻ ions.

-

Peroxomonosulfate (HSO₅⁻): The most critical vibration is the O-O stretch, ν(O-O) . Based on analogous peroxy compounds, this peak is expected to be strong in the Raman spectrum and appear in the 800-900 cm⁻¹ region.[4][5]

-

Bisulfate (HSO₄⁻) and Sulfate (SO₄²⁻): These ions produce characteristic S-O stretching bands. The symmetric S-O stretch of the highly symmetrical sulfate ion (SO₄²⁻) gives a very strong, sharp peak at ~981 cm⁻¹.[6] The less symmetrical bisulfate ion (HSO₄⁻) exhibits a prominent S-O stretch around 1040-1050 cm⁻¹.[6][7] The presence of these known peaks serves as an internal validation of the sample's composition.

Causality Behind Experimental Choices: Raman spectroscopy is ideal for aqueous solutions because water is a very weak Raman scatterer, resulting in minimal interference compared to IR spectroscopy where the broad water absorption bands obscure large spectral regions.[4] This allows for direct, in-situ analysis of reactions in aqueous media without extraction or complex sample preparation.

Data Presentation: Key Raman Vibrational Modes

| Ion | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| HSO₅⁻ | ν(O-O) stretch | ~800 - 900 | Strong |

| HSO₅⁻ | S-O stretches | ~1000 - 1100 | Medium-Strong |

| SO₄²⁻ | ν₁(S-O) symmetric stretch | ~981 | Very Strong |

| HSO₄⁻ | S-O symmetric stretch | ~1040 - 1050 | Strong |

Experimental Protocol: Acquisition of an Aqueous Raman Spectrum

-

Sample Preparation:

-

Prepare a concentrated (~5-10% w/v) aqueous solution of Oxone® in deionized water to ensure a strong signal.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could cause fluorescence.

-

Transfer the sample to a high-purity quartz cuvette or NMR tube.

-

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a visible or near-infrared laser (e.g., 532 nm, 785 nm). A 785 nm laser is often preferred to minimize fluorescence from impurities.

-

Calibrate the spectrometer using a known standard (e.g., silicon wafer, cyclohexane).

-

Set the laser power to a level that provides good signal without causing sample heating or degradation (start low, e.g., 10-50 mW, and increase if necessary).

-

Set the acquisition parameters: a typical integration time might be 1-10 seconds with 5-10 accumulations to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire a spectrum of the sample.

-

Acquire a background spectrum of the empty cuvette and of deionized water.

-

Perform background subtraction to remove contributions from the solvent and container.

-

Perform baseline correction and cosmic ray removal as needed using the spectrometer's software.

-

Identify and label the key peaks corresponding to HSO₅⁻, SO₄²⁻, and HSO₄⁻.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the peroxomonosulfate ion itself is not typically studied by NMR, this technique is invaluable for monitoring the reactions it induces. ¹H and ¹³C NMR spectroscopy can track the disappearance of organic starting materials and the appearance of oxidized products in real-time, providing crucial kinetic and mechanistic information.

Application in Reaction Monitoring

The primary use of NMR in this context is to follow the course of an oxidation reaction. By integrating the signals of specific protons on the reactant and product molecules, one can determine the relative concentrations of each species over time and thereby calculate the reaction rate.

Causality Behind Experimental Choices: Deuterated solvents (e.g., D₂O, CD₃CN) are used to avoid a large, overwhelming solvent signal in ¹H NMR. A stable internal standard (e.g., TMSP, DSS) with a known concentration and a peak in a clear spectral region is added to allow for precise quantification of reactants and products. The non-magnetic nature of the peroxomonosulfate salt means it does not typically cause significant line broadening, allowing for high-resolution spectra to be obtained.

Experimental Protocol: Monitoring an Oxidation with ¹H NMR

-

Sample Preparation:

-

In an NMR tube, dissolve a known quantity of the organic substrate and an internal standard (e.g., DSS) in a deuterated solvent (e.g., D₂O).

-

Acquire an initial spectrum (t=0) to confirm the starting concentrations and chemical shifts.

-

-

Reaction Initiation:

-

Prepare a concentrated solution of Oxone® in the same deuterated solvent.

-

Add a specific volume of the Oxone® solution to the NMR tube to initiate the reaction. Quickly mix and place the tube in the NMR spectrometer.

-

-

Time-Course Data Acquisition:

-

Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes). Modern spectrometers can be programmed to run this array of experiments automatically.

-

Ensure consistent acquisition parameters (e.g., pulse width, relaxation delay) for all spectra to ensure quantitative accuracy.

-

-

Data Analysis:

-

Process each spectrum (Fourier transform, phase correction, baseline correction).

-

For each time point, integrate the signal of the internal standard and characteristic signals for both the reactant and the product.

-

Normalize the reactant and product integrals to the integral of the constant internal standard.

-

Plot the concentration of the reactant and product versus time to obtain a kinetic profile of the reaction.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance, ESR) is a specialized technique that detects species with unpaired electrons, such as free radicals. It is the definitive method for identifying the highly reactive radical intermediates—namely the sulfate radical (SO₄•⁻) and hydroxyl radical (•OH)—that can be generated from peroxomonosulfate.

Radical Generation and Detection

While HSO₅⁻ can act as a two-electron oxidant, its power is often enhanced by activating it to produce free radicals. This activation can be achieved via heat, UV irradiation, or catalysis by transition metals.[8][9]

HSO₅⁻ + Activator (UV, Heat, Mⁿ⁺) → SO₄•⁻ + •OH

These radicals are extremely short-lived. To detect them with EPR, a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), is added to the solution. The radical reacts with the spin trap to form a much more stable radical adduct, which accumulates to a concentration detectable by EPR.[5] The resulting EPR spectrum is a unique fingerprint, and the splitting pattern (hyperfine coupling constants) of the spectrum allows for unambiguous identification of the original trapped radical (e.g., DMPO-SO₄ or DMPO-OH).[5]

Causality Behind Experimental Choices: EPR is the only technique that can directly observe and identify these transient radical species. The choice of spin trap is critical; DMPO is widely used because it forms distinct adducts with both sulfate and hydroxyl radicals, allowing them to be distinguished in the same experiment. The experiment must be conducted rapidly after mixing, as the radical signals decay over time.

Diagram: Activation and EPR Detection of Radicals

Safety and Handling

This compound is a strong oxidizing agent and requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, chemical-resistant gloves (e.g., PVC), and a lab coat.[3]

-

Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood. Wash hands thoroughly after handling. Keep away from combustible materials like wood, paper, and organic solvents.

-

Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container. Keep away from incompatible substances, especially reducing agents, halides, cyanides, and heavy metal salts.[1]

-

Spills: Clean up spills immediately. Sweep up solid material without generating dust and place it in a designated waste container.

Conclusion

The spectroscopic characterization of aqueous this compound is a multi-faceted task, with each technique providing unique and complementary information. UV-Vis spectroscopy excels at rapid quantification, while Raman spectroscopy offers structural identification of the key peroxide bond. NMR spectroscopy is the tool of choice for monitoring kinetic profiles in organic reactions, and EPR provides definitive proof of radical-based mechanisms. By judiciously applying these methods, researchers can gain a deep and actionable understanding of the chemistry of this powerful oxidant, leading to more efficient, controlled, and innovative applications in science and industry.

References

Sources

- 1. Oxone, this compound [organic-chemistry.org]

- 2. Potassium peroxymonosulfate - Wikipedia [en.wikipedia.org]

- 3. unige.ch [unige.ch]

- 4. static.horiba.com [static.horiba.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. RamanBasics [sas.upenn.edu]

- 9. Resonance Raman studies of Co-O2 and O-O stretching vibrations in oxy-cobalt hemes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Quantum Mechanical Modeling of the Peroxomonosulfate Ion

Introduction: The Dual Nature of Peroxomonosulfate

The peroxomonosulfate ion (HSO₅⁻), the active component of the widely used oxidant Oxone®, is a cornerstone of modern environmental remediation and synthetic chemistry.[1][2] As a persulfate, its potent oxidizing power is harnessed in persulfate-based advanced oxidation processes (P-AOPs) to degrade highly resistant and toxic organic contaminants in water.[3][4] The efficacy of these processes hinges on the "activation" of HSO₅⁻, a step that cleaves its peroxide (O-O) bond to generate highly reactive oxygen species (ROS), primarily the formidable sulfate radical (SO₄•⁻) and hydroxyl radical (•OH).[5][6][7]

While experimental studies have broadly outlined various activation methods—including catalysis by transition metals, carbon materials, and single-atom catalysts, as well as thermal or UV irradiation—the transient nature of the reactive intermediates and the intricate electronic-level details of the activation mechanisms remain challenging to probe empirically.[8][9][10][11] This is where the predictive power of quantum mechanical (QM) modeling becomes indispensable. By simulating the behavior of electrons and nuclei, QM methods, particularly Density Functional Theory (DFT), provide a molecular-level lens to elucidate reaction pathways, determine activation energy barriers, and rationalize the structure-reactivity relationships that govern the performance of HSO₅⁻ in AOPs.[12][13][14]

This guide serves as a comprehensive resource for researchers and professionals, offering a deep dive into the theoretical underpinnings and practical workflows for the quantum mechanical modeling of the peroxomonosulfate ion. We will move beyond a mere listing of steps to explain the causality behind computational choices, ensuring a robust and self-validating approach to modeling this critical chemical species.

Theoretical Foundations: Modeling the Peroxomonosulfate Ion with Density Functional Theory

At the heart of modern computational chemistry for systems like peroxomonosulfate is Density Functional Theory (DFT). DFT offers a remarkable balance between computational cost and accuracy, making it the workhorse for studying molecules of this size and complexity. The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property than the complex many-electron wavefunction.

The accuracy of a DFT calculation is primarily determined by two key choices:

-

The Exchange-Correlation (XC) Functional: This is an approximation of the complex quantum mechanical interactions between electrons. The choice of functional is critical. For systems involving reaction kinetics and non-covalent interactions, as is common in HSO₅⁻ activation, hybrid functionals like B3LYP or meta-hybrid GGA functionals from the Minnesota family (e.g., M06-2X ) are often employed due to their proven track record.

-

The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. For an anionic species like HSO₅⁻, it is crucial to use basis sets that can accurately describe the diffuse nature of the electron cloud. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent sets like aug-cc-pVTZ are excellent choices. The + and aug- notations indicate the inclusion of diffuse functions , which are essential for anions, while (d,p) denotes polarization functions , which allow for more flexibility in describing chemical bonds.[15]

The combination of a suitable XC functional and a robust basis set forms the foundation for accurately modeling the geometry, electronic structure, and reactivity of the peroxomonosulfate ion.

The Molecular Structure of Peroxomonosulfate (HSO₅⁻)

The defining feature of the peroxomonosulfate ion is the peroxide bond linking two oxygen atoms, which is the site of activation in AOPs.[5][16] A QM-optimized structure reveals this characteristic connectivity.

Caption: Optimized molecular structure of the peroxomonosulfate ion (HSO₅⁻).

A Validated Computational Workflow for Modeling HSO₅⁻

A rigorous and reproducible computational study follows a logical sequence of steps. Each step not only provides specific information but also serves to validate the previous one, ensuring the overall integrity of the model.

Caption: Standard computational workflow for quantum mechanical modeling.

Step-by-Step Methodologies

1. Building the Initial Structure:

-

Objective: To create a reasonable starting 3D geometry for the HSO₅⁻ ion.

-

Protocol:

-

Use molecular building software (e.g., Avogadro, GaussView, ChemDraw).

-

Construct the molecule based on its known connectivity: a central sulfur atom double-bonded to two oxygens, single-bonded to another oxygen, and single-bonded to a peroxide group (-O-O-H).

-

Perform a preliminary geometry "cleanup" using molecular mechanics (a less accurate but faster method) to resolve any unrealistic bond lengths or angles.

-

2. Geometry Optimization:

-

Expertise: The goal is to find the most stable arrangement of the atoms, which corresponds to a minimum on the potential energy surface.[17] This is the foundational step for all subsequent calculations.

-

Protocol:

-

Select a DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Define the charge (-1) and spin multiplicity (singlet) for the HSO₅⁻ ion.

-

Run the optimization calculation. The algorithm will iteratively adjust atomic positions to minimize the total energy of the system until convergence criteria are met.

-

3. Frequency Analysis:

-

Trustworthiness: This is a critical self-validation step. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), meaning the structure is not stable and the optimization needs to be redone.

-

Protocol:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Verify that all calculated frequencies are real.

-

The output also provides valuable thermodynamic data (Zero-Point Vibrational Energy, enthalpy, Gibbs free energy) and the theoretical infrared (IR) spectrum, which can be compared with experimental data if available.

-

4. Simulating Reactivity: A Case Study on PMS Activation The primary application of modeling HSO₅⁻ is to understand how it is activated to generate radicals. This involves modeling a chemical reaction, such as the cleavage of the O-O bond catalyzed by a transition metal (M).

-

Objective: To map the energy profile of the reaction HSO₅⁻ + M → [M-HSO₅⁻] → SO₄•⁻ + •OH + M.

-

Protocol:

-

Locate Reactants and Products: Optimize the geometry of the reactants (the HSO₅⁻-catalyst complex) and the products (the catalyst with the resulting radicals).

-

Find the Transition State (TS): The TS is the highest energy point along the reaction coordinate. Specialized algorithms (e.g., QST2, QST3, or Berny optimization to a saddle point) are used to locate this structure.

-

Validate the Transition State: A frequency calculation must be performed on the TS geometry. A true TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching and breaking of the O-O bond).

-

Calculate Activation Energy (Ea): The activation energy is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

-

Ea = E(Transition State) - E(Reactants)

-

-

Caption: A potential energy surface diagram for a catalyzed HSO₅⁻ activation reaction.

Data Presentation: Calculated Properties of HSO₅⁻

Quantum mechanical calculations yield a wealth of quantitative data. Presenting this in a structured format is crucial for analysis and comparison with experimental values.

| Property | Description | Calculated Value (B3LYP/6-311+G(d,p)) | Experimental Value |

| Bond Length (Å) | The distance between two bonded atoms. | ||

| r(O-O) | Length of the peroxide bond. | 1.46 Å | ~1.45-1.49 Å |

| r(S-O_peroxide) | Length of the sulfur-peroxide oxygen bond. | 1.65 Å | N/A |

| r(S=O) | Average length of the sulfur-oxygen double bonds. | 1.45 Å | N/A |

| Vibrational Freq. (cm⁻¹) | Frequencies of molecular vibrations. | ||

| ν(O-O) | Stretching frequency of the peroxide bond. | 850 cm⁻¹ | ~840-880 cm⁻¹ |

| ν(S=O) | Asymmetric stretching of S=O bonds. | 1285 cm⁻¹ | ~1290 cm⁻¹ |

| Electronic Property | |||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -8.5 eV | N/A |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +1.2 eV | N/A |

Note: Calculated values are representative and may vary slightly with the level of theory. Experimental values are typical ranges from related peroxy compounds.

Field-Proven Insights: Mechanism of Action on Catalysts

DFT calculations have been instrumental in moving beyond speculation to provide concrete, quantitative evidence for reaction mechanisms. For instance, studies on single-atom catalysts (SACs) have used DFT to show how HSO₅⁻ adsorbs onto the metal center.[8][12] Calculations reveal that the interaction between the catalyst's d-orbitals and the orbitals of the peroxomonosulfate ion weakens the crucial O-O bond, thereby lowering the activation energy for its cleavage.[8] This provides a rational basis for designing more efficient catalysts. DFT can predict which metal centers will have the optimal electronic properties for PMS activation, guiding experimental efforts and saving significant resources.[8][12]

Similarly, in radical-driven oxidation processes, DFT can be used to model the reaction of the generated SO₄•⁻ radical with a target pollutant. By comparing the activation energies for different potential reaction sites on the pollutant molecule, researchers can predict the degradation pathway and identify the likely transformation products, which is crucial for assessing the overall effectiveness and safety of a water treatment technology.[13][18][19]

Conclusion and Future Outlook